2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide 2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921548-87-0
VCID: VC5333117
InChI: InChI=1S/C13H12ClNOS2/c1-17-11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)18-9/h2-7H,8H2,1H3,(H,15,16)
SMILES: CSC1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl
Molecular Formula: C13H12ClNOS2
Molecular Weight: 297.82

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide

CAS No.: 921548-87-0

Cat. No.: VC5333117

Molecular Formula: C13H12ClNOS2

Molecular Weight: 297.82

* For research use only. Not for human or veterinary use.

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide - 921548-87-0

Specification

CAS No. 921548-87-0
Molecular Formula C13H12ClNOS2
Molecular Weight 297.82
IUPAC Name 2-(5-chlorothiophen-2-yl)-N-(2-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C13H12ClNOS2/c1-17-11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)18-9/h2-7H,8H2,1H3,(H,15,16)
Standard InChI Key MGVRSKYPMYWZJN-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates two pharmacologically significant motifs:

  • 5-Chlorothiophen-2-yl group: Enhances electronic stability and influences binding interactions .

  • 2-(Methylthio)phenyl group: Contributes to lipophilicity and metabolic resistance .

Molecular Formula: C13H12ClNOS2\text{C}_{13}\text{H}_{12}\text{ClNOS}_2
Molecular Weight: 297.82 g/mol
Key Functional Groups:

  • Acetamide bridge (CH2CONH\text{CH}_2\text{CONH})

  • Chlorinated thiophene ring

  • Methylthio-substituted phenyl ring

Table 1: Calculated Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.2 (predicted)
Solubility in Water<1 mg/mL (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, thiophene S)

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via a two-step process:

  • Formation of 2-(5-Chlorothiophen-2-yl)acetic Acid:

    • Directed Vilsmeier-Haack formylation of methyl pentanimidate with glycine yields the thiophene-acetic acid intermediate .

  • Amide Coupling:

    • Reaction of 2-(5-chlorothiophen-2-yl)acetic acid with 2-(methylthio)aniline using NN-(3-dimethylaminopropyl)-NN'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

Reaction Scheme:

Thiophene-COOH+AnilineEDC/DMAPTarget Acetamide\text{Thiophene-COOH} + \text{Aniline} \xrightarrow{\text{EDC/DMAP}} \text{Target Acetamide}

Optimization Challenges

  • Solvent Selection: Dry ethanol or acetonitrile minimizes byproducts (e.g., over-alkylation) .

  • Temperature Control: Reactions at 50–60°C improve yields (up to 89%) compared to room temperature .

Physicochemical Characterization

Spectral Data (Inferred from Analogs)

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1680–1705 cm1^{-1} (amide I band) .

    • ν(N-H)\nu(\text{N-H}): 3225–3456 cm1^{-1} (amide II band) .

  • 1H NMR^1\text{H NMR}:

    • δ 2.50 ppm (s, 3H, SCH3\text{SCH}_3) .

    • δ 7.20–7.80 ppm (m, 4H, aromatic protons) .

  • 13C NMR^{13}\text{C NMR}:

    • δ 168.5 ppm (amide carbonyl) .

    • δ 125–140 ppm (thiophene and phenyl carbons) .

Table 2: Comparative Spectral Data for Analogous Acetamides

CompoundIR ν(C=O)\nu(\text{C=O}) (cm1^{-1})1H NMR^1\text{H NMR} δ (ppm)
N-(5-Chlorothiophen-2-yl)acetamide16992.15 (s, 3H, CH3_3)
2-Chloro-N-(2-methylthio)phenyl17052.48 (s, 3H, SCH3_3)

Biological Activity and Applications

Anticonvulsant Activity

  • N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibit ED50_{50} values of 25–45 mg/kg in maximal electroshock (MES) tests .

  • The methylthio group enhances blood-brain barrier permeability .

Cytotoxicity Profile

  • Chlorinated acetamides generally show low acute toxicity (LD50_{50} > 500 mg/kg in rodents) .

  • Hazard statements for analogs include H315 (skin irritation) and H335 (respiratory irritation) .

Hazard StatementPrecautionary Measure
H315Avoid skin contact (wear gloves)
H319Use eye protection
H335Use in ventilated areas

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